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Compound of Interest

Compound Name: 5-Amino-1-chloroisoquinoline

Cat. No.: B1348394

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Amino-1-chloroisoquinoline, a molecule of interest for researchers, scientists, and
professionals in drug development. This document presents available experimental data and
computationally predicted spectroscopic information, alongside detailed experimental protocols
for its synthesis and characterization.

Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5-Amino-1-
chloroisoquinoline provides key information regarding its molecular weight and purity.

Table 1: LC-MS Data for 5-Amino-1-chloroisoquinoline

Parameter Value Reference
Retention Time (min) 3.17 [1]
[M+H]* (m/z) 179.2,181.2 [1]

The observed [M+H]* peaks at m/z 179.2 and 181.2 are consistent with the calculated
monoisotopic mass of the protonated molecule (CoHsCIN2*) and the characteristic isotopic
pattern of a chlorine-containing compound.

Predicted Spectroscopic Data
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Due to the limited availability of public experimental NMR and IR spectra for 5-Amino-1-
chloroisoquinoline, predicted data from computational models are presented below. These
predictions are valuable for guiding the analysis of experimentally obtained spectra.

Predicted *H NMR Spectrum

Table 2: Predicted *H NMR Chemical Shifts for 5-Amino-1-chloroisoquinoline

Predicted Chemical Shift

Proton Multiplicity
(ppm)

H-3 75-7.7 d

H-4 8.0-8.2 d

H-6 72-74 t

H-7 6.8-7.0 d

H-8 7.8-8.0 d

NH:2 45-55 brs

Note: Predictions are based on computational algorithms and may vary from experimental
values. The broad singlet for the amino protons is characteristic and its chemical shift can be
highly dependent on solvent and concentration.

Predicted *C NMR Spectrum

Table 3: Predicted 3C NMR Chemical Shifts for 5-Amino-1-chloroisoquinoline
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Carbon Predicted Chemical Shift (ppm)
C-1 150 - 152
C-3 120 - 122
C-4 140 - 142
C-4a 128 - 130
C-5 145 - 147
C-6 115- 117
C-7 125 - 127
C-8 118 - 120
C-8a 135 - 137

Predicted IR Spectrum

Table 4: Predicted Infrared Absorption Frequencies for 5-Amino-1-chloroisoquinoline
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. Predicted Wavenumber o
Functional Group ( 1 Description
cm-

Asymmetric and symmetric

N-H Stretch 3400 - 3500 _ _ _
stretching of the primary amine
] Stretching vibrations of C-H
C-H Stretch (Aromatic) 3000 - 3100 ) S
bonds on the isoquinoline ring
Stretching vibration of the
C=N Stretch 1620 - 1650 imine bond in the isoquinoline
ring
) Skeletal vibrations of the
C=C Stretch (Aromatic) 1500 - 1600 o
aromatic rings
Bending vibration of the
N-H Bend 1580 - 1620 . .
primary amine
Stretching vibration of the
C-ClI Stretch 700 - 800

carbon-chlorine bond

Experimental Protocols

This section details the methodologies for the synthesis of 5-Amino-1-chloroisoquinoline and
the general procedures for acquiring the spectroscopic data.

Synthesis of 5-Amino-1-chloroisoquinoline

The synthesis of 5-Amino-1-chloroisoquinoline can be achieved via the reduction of 1-
chloro-5-nitroisoquinoline.[1]

Materials:
 1-chloro-5-nitroisoquinoline
e Stannous chloride dihydrate (SnCl2:2H20)

o Ethyl acetate (EtOAC)
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Sodium carbonate (Na2COs) solution

Brine

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography
Procedure:

e A mixture of 1-chloro-5-nitroisoquinoline (1.0 eq) and stannous chloride dihydrate (5.0 eq) in
ethyl acetate is stirred under a nitrogen atmosphere.

e The reaction mixture is heated to reflux and maintained for approximately 3 hours.
 After cooling to room temperature, the mixture is poured into ice-water.

e The pH of the mixture is adjusted to 10.0 by the addition of an agueous sodium carbonate
solution.

o The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

e The resulting residue is purified by column chromatography on silica gel to yield 5-Amino-1-
chloroisoquinoline as a light yellow solid.[1]

Spectroscopic Analysis Protocols

Sample Preparation:

e Dissolve 5-10 mg of the solid 5-Amino-1-chloroisoquinoline sample in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs or DMSO-ds) in a clean, dry NMR
tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0 ppm.
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H NMR Acquisition:

e The *H NMR spectrum should be recorded on a spectrometer with a proton frequency of at
least 300 MHz.

e Typical parameters include a sufficient number of scans to obtain a good signal-to-noise
ratio, a spectral width covering the expected range of proton resonances, and a relaxation
delay of 1-2 seconds.

13C NMR Acquisition:

e The 3C NMR spectrum is acquired on the same instrument.

e Proton decoupling is typically used to simplify the spectrum to single lines for each unique
carbon atom.

o Alarger number of scans and a longer relaxation delay are generally required due to the
lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Sample Preparation (Thin Solid Film Method):

» Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

e Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Acquisition:

o Place the salt plate in the sample holder of an FTIR spectrometer.

e Record the spectrum, typically in the range of 4000-400 cm~1.

e Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.

Sample Preparation:
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e Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase
(e.g., methanol or acetonitrile).

« Filter the solution to remove any particulate matter.
Acquisition:

e The analysis is performed on an LC-MS system equipped with a suitable column (e.g., C18)
and a mass spectrometer detector.

o A gradient elution method is typically used for the liquid chromatography separation.

e The mass spectrometer is operated in a positive ion mode to detect the protonated molecule
[M+H]*.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of a chemical compound like 5-Amino-1-chloroisoquinoline.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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